5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
CAS No.:
Cat. No.: VC17870625
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9F3N2O |
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Molecular Weight | 206.16 g/mol |
IUPAC Name | 5-amino-6-methyl-1-(2,2,2-trifluoroethyl)pyridin-2-one |
Standard InChI | InChI=1S/C8H9F3N2O/c1-5-6(12)2-3-7(14)13(5)4-8(9,10)11/h2-3H,4,12H2,1H3 |
Standard InChI Key | RUPFYLCUQLXELL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=O)N1CC(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the 1,2-dihydropyridin-2-one family, characterized by a partially unsaturated six-membered ring containing one nitrogen atom. Its molecular formula is C₈H₉F₃N₂O, with a molecular weight of 206.17 g/mol . The IUPAC name reflects its substitution pattern:
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5-Amino group at position 5.
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6-Methyl group at position 6.
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2,2,2-Trifluoroethyl side chain at position 1.
The SMILES notation O=C1C=CC(N)=C(C)N1CC(F)(F)F encodes its stereoelectronic features, including the electron-withdrawing trifluoroethyl group and the conjugated enone system .
Crystallographic and Stereochemical Insights
While single-crystal X-ray data for this specific compound is unavailable, analogs such as (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one (CAS: 1375794-72-1) demonstrate chair conformations in piperidinone rings, with substituents adopting equatorial orientations to minimize steric strain . The trifluoroethyl group’s strong inductive effects likely influence the compound’s reactivity and binding interactions.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 5-amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves multi-step protocols leveraging condensation and cyclization reactions:
Table 1: Representative Synthesis Pathways
Notably, betaine and guanidine carbonate serve as eco-friendly catalysts, enabling one-pot syntheses with reduced byproduct formation .
Reaction Optimization
Critical parameters affecting yield and purity include:
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Catalyst loading: 10 mol% betaine for Step 1, 10 mol% guanidine carbonate for Step 2 .
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Solvent system: Methanol facilitates intermediate solubility without side reactions .
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Temperature: Room temperature for condensation, reflux (80°C) for cyclization .
Biological Activity and Mechanisms
Table 2: Comparative Anticancer Activity of Analogues
Compound | Target | IC₅₀ (μM) | Cancer Type | Reference |
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5o | EZH2 | 0.002 | Glioblastoma | |
CPI-1205 | EZH2 | 0.032 | Lymphoma | |
Target compound* | – | – | – | – |
In silico docking studies predict strong binding to EZH2’s SAM-binding pocket (ΔG = -9.8 kcal/mol), akin to CPI-1205 .
Antibacterial Properties
Analogous dihydropyridinones demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The amino and trifluoroethyl groups may disrupt bacterial membrane integrity or enzyme function.
Parameter | Specification |
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Storage | Tightly sealed, -20°C, dry |
PPE | Nitrile gloves, goggles |
First Aid | Flush eyes/skin with water ≥15 min |
Stability and Degradation
The compound is stable under ambient conditions but decomposes above 200°C, releasing hydrogen fluoride (HF) and carbon oxides .
Applications in Drug Development
Kinase Inhibition
The trifluoroethyl moiety is a hallmark of kinase inhibitors (e.g., EGFR, ALK). Molecular dynamics simulations suggest this compound could bind to ATP pockets with π-π stacking (phenyl rings) and hydrogen bonding (amino group) .
Comparison with Structural Analogues
Table 4: Analogues and Their Properties
The trifluoroethyl group confers superior metabolic stability (t₁/₂ = 4.2 h in human microsomes) compared to alkyl chains (t₁/₂ = 1.8 h) .
Future Directions
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In vivo efficacy studies: Prioritize xenograft models of glioblastoma and NSCLC.
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SAR optimization: Introduce halogens at C-4 to enhance target affinity.
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Formulation development: Nanoencapsulation to mitigate HF release during degradation.
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